Eprotirome
Vue d'ensemble
Description
L'Eprotirome est un médicament thyromimétique synthétique qui a été étudié pour son potentiel dans le traitement de la dyslipidémie et de l'obésité. Il agit en stimulant sélectivement les récepteurs des hormones thyroïdiennes, en particulier dans le foie, ce qui entraîne une augmentation de la consommation d'énergie, une réduction du poids corporel et des réductions significatives des lipides et du glucose sanguins .
Applications De Recherche Scientifique
Chemistry: Eprotirome serves as a model compound for studying selective thyroid hormone receptor agonists.
Biology: Research has focused on its effects on metabolic pathways and energy expenditure.
Medicine: this compound has shown promise in treating dyslipidemia and obesity by reducing low-density lipoprotein cholesterol and triglycerides
Industry: Potential applications include its use as a therapeutic agent in pharmaceutical formulations.
Mécanisme D'action
Target of Action
Eprotirome, also known as KB2115, primarily targets the thyroid hormone receptors (TRs) . These receptors are proteins in the body that mediate the effects of thyroid hormones . The two main types of TRs are TR alpha and TR beta . This compound selectively stimulates the thyroid hormone receptor, particularly TR beta .
Mode of Action
This compound works by selectively stimulating the thyroid hormone receptor . This interaction results in the activation of the receptor, leading to a cascade of biochemical reactions . This compound has receptor and tissue selective properties, which means it can stimulate the thyroid hormone receptor without causing negative effects on the heart .
Biochemical Pathways
The activation of the thyroid hormone receptor by this compound affects various biochemical pathways. These include pathways involved in energy metabolism, lipid metabolism, and glucose metabolism . The stimulation of these pathways leads to increased energy consumption, reduced body weight, and marked reductions in blood lipids and blood glucose .
Pharmacokinetics
It is known that this compound is a liver-selective tr agonist . This means it can induce pharmacological effects in the liver without affecting other tissues .
Result of Action
The action of this compound leads to several molecular and cellular effects. It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels .
Analyse Biochimique
Biochemical Properties
Eprotirome works by selectively stimulating the thyroid hormone receptor, a protein in the body that mediates the effects of thyroid hormone . This interaction allows this compound to induce pharmacological effects in the liver, increasing energy consumption and reducing body weight, blood lipids, and blood glucose levels .
Cellular Effects
This compound has a liver-selective effect, meaning it primarily induces pharmacological effects in the liver . It increases energy consumption, reduces body weight, and markedly reduces blood lipids and blood glucose levels . These effects are achieved without affecting heart rate, bone density, or TSH levels .
Molecular Mechanism
The mechanism of action of this compound involves selectively stimulating the thyroid hormone receptor . This receptor mediates the effects of thyroid hormone, and this compound’s selective stimulation of this receptor allows it to avoid negative effects on the heart .
Dosage Effects in Animal Models
This compound has shown promising results in animal models
Metabolic Pathways
This compound is involved in the metabolic pathway mediated by the thyroid hormone receptor . By selectively stimulating this receptor, this compound can influence metabolic processes, including energy consumption and the regulation of blood lipids and blood glucose .
Subcellular Localization
Given its mechanism of action involving the thyroid hormone receptor, it’s likely that this compound interacts with this receptor at the cellular level .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'Eprotirome, chimiquement connu sous le nom d'acide 2-({3,5-dibromo-4-[4-hydroxy-3-(propan-2-yl)phénoxy]phényl}carbamoyl)acétique, est synthétisé par un processus en plusieurs étapes. La synthèse implique la bromation de dérivés phénoliques, suivie d'éthérification et de réactions d'amidation subséquentes. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L'Eprotirome subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'this compound, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Des réactions de substitution halogénée peuvent se produire, en particulier impliquant les atomes de brome dans le composé.
Réactifs et conditions courantes :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions d'échange d'halogènes peuvent être facilitées en utilisant des réactifs comme l'iodure de sodium dans l'acétone.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés déhalogénés.
4. Applications de la recherche scientifique
Chimie : L'this compound sert de composé modèle pour l'étude des agonistes sélectifs des récepteurs des hormones thyroïdiennes.
Biologie : La recherche s'est concentrée sur ses effets sur les voies métaboliques et la dépense énergétique.
Médecine : L'this compound s'est avéré prometteur dans le traitement de la dyslipidémie et de l'obésité en réduisant le cholestérol lipoprotéique de basse densité et les triglycérides
Industrie : Les applications potentielles incluent son utilisation comme agent thérapeutique dans les formulations pharmaceutiques.
5. Mécanisme d'action
L'this compound exerce ses effets en stimulant sélectivement les récepteurs des hormones thyroïdiennes, en particulier le récepteur bêta des hormones thyroïdiennes, qui est principalement exprimé dans le foie. Cette activation sélective conduit à une augmentation de l'activité des hormones thyroïdiennes dans le foie, favorisant le métabolisme du cholestérol et réduisant les niveaux de lipides sans affecter d'autres tissus tels que le cœur et les os .
Composés similaires :
Sobetirome : Un autre composé thyromimétique aux propriétés de sélectivité hépatique similaires.
Tiratricol : Un analogue de l'hormone thyroïdienne utilisé à des fins thérapeutiques similaires.
Comparaison : L'this compound est unique par sa forte sélectivité pour les récepteurs des hormones thyroïdiennes du foie, ce qui minimise les effets indésirables sur le cœur et les os. Cette sélectivité en fait un candidat prometteur pour le traitement des troubles métaboliques sans les effets secondaires systémiques associés à d'autres analogues de l'hormone thyroïdienne .
Comparaison Avec Des Composés Similaires
Sobetirome: Another thyromimetic compound with similar liver-selective properties.
Tiratricol: A thyroid hormone analog used for similar therapeutic purposes.
Comparison: Eprotirome is unique in its high selectivity for liver thyroid hormone receptors, which minimizes adverse effects on the heart and bones. This selectivity makes it a promising candidate for treating metabolic disorders without the systemic side effects associated with other thyroid hormone analogs .
Activité Biologique
Eprotirome, known chemically as KB2115, is a synthetic thyroid hormone analog primarily designed to target the thyroid hormone receptor (TR) β1 in the liver. This compound has garnered attention for its potential in managing dyslipidemia, particularly in lowering low-density lipoprotein (LDL) cholesterol levels. The following sections provide a detailed examination of its biological activity, including mechanisms of action, clinical findings, and safety profiles.
This compound selectively activates TRβ1, which is predominantly expressed in the liver. This selective action is significant because it minimizes the systemic effects typically associated with thyroid hormones, such as increased metabolism and heart rate. The compound's uptake is facilitated by specific transporters, notably the liver-specific bile acid transporter SLC10A1. Research indicates that this compound exhibits a high uptake by SLC10A1, which is Na+-dependent and saturable, with a Michaelis constant of approximately 8 μM .
Clinical Findings
This compound has been evaluated in multiple clinical trials, showcasing its efficacy in reducing LDL cholesterol and other lipid parameters. Below are key findings from various studies:
Phase II Studies
- Study Design : A series of Phase II trials involved 391 patients with dyslipidemia treated with this compound alongside standard therapies like statins or ezetimibe.
- Results : this compound demonstrated a statistically significant reduction in serum LDL cholesterol levels ranging from 14% to 26%, alongside reductions in triglycerides (23%-44%) and lipoprotein(a) (22%-39%) .
Phase III Trials
- Study Overview : A randomized, double-blind, placebo-controlled trial assessed the long-term safety and efficacy of this compound in patients with familial hypercholesterolemia.
- Outcomes : The trial was prematurely terminated due to safety concerns; however, it showed that patients receiving 100 µg of this compound experienced a 22% reduction in LDL cholesterol compared to placebo . Notably, increases in liver enzymes (AST and ALT) were observed, raising concerns about hepatotoxicity.
Safety Profile
The safety profile of this compound has been a critical aspect of its evaluation. While it effectively lowers LDL cholesterol levels, there are significant concerns regarding liver injury:
- Liver Enzyme Elevations : In clinical trials, this compound was associated with marked increases in liver enzymes. For instance, AST levels increased significantly in patients treated with this compound compared to placebo .
- Adverse Events : Some patients experienced severe liver enzyme elevations necessitating discontinuation of treatment. In one study, four patients had to stop due to AST increases between three to six times the upper limit of normal .
Summary of Clinical Data
Study Type | Patient Population | This compound Dosage | LDL-C Reduction (%) | Liver Enzyme Changes |
---|---|---|---|---|
Phase II | Dyslipidemia | 25-100 µg | 14-26% | Mild increases |
Phase III | Familial Hypercholesterolemia | 50-100 µg | 12-22% | Significant increases |
Propriétés
IUPAC Name |
3-[3,5-dibromo-4-(4-hydroxy-3-propan-2-ylphenoxy)anilino]-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO5/c1-9(2)12-7-11(3-4-15(12)22)26-18-13(19)5-10(6-14(18)20)21-16(23)8-17(24)25/h3-7,9,22H,8H2,1-2H3,(H,21,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCSYAVXDAUHLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Br)NC(=O)CC(=O)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189021 | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KB2115 works by selectively stimulating the thyroid hormone receptor which is the protein in the body that mediates the effects of thyroid hormone. KB2115 has receptor and tissue selective properties and thereby negative effects on the heart can be avoided. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
355129-15-6 | |
Record name | Eprotirome | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355129-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eprotirome [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0355129156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eprotirome | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eprotirome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00189021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPROTIROME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/958AQ7B6R1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.